2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Brand Name: Vulcanchem
CAS No.: 302914-11-0
VCID: VC16102943
InChI: InChI=1S/C22H13BrCl4N2O/c23-13-4-1-11(2-5-13)19-10-20-15-8-14(24)9-18(27)21(15)30-22(29(20)28-19)12-3-6-16(25)17(26)7-12/h1-9,20,22H,10H2
SMILES:
Molecular Formula: C22H13BrCl4N2O
Molecular Weight: 543.1 g/mol

2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

CAS No.: 302914-11-0

Cat. No.: VC16102943

Molecular Formula: C22H13BrCl4N2O

Molecular Weight: 543.1 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine - 302914-11-0

Specification

CAS No. 302914-11-0
Molecular Formula C22H13BrCl4N2O
Molecular Weight 543.1 g/mol
IUPAC Name 2-(4-bromophenyl)-7,9-dichloro-5-(3,4-dichlorophenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Standard InChI InChI=1S/C22H13BrCl4N2O/c23-13-4-1-11(2-5-13)19-10-20-15-8-14(24)9-18(27)21(15)30-22(29(20)28-19)12-3-6-16(25)17(26)7-12/h1-9,20,22H,10H2
Standard InChI Key YDQGHQYFYIXDJU-UHFFFAOYSA-N
Canonical SMILES C1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)Cl)Cl

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s scaffold combines a pyrazolo[1,5-c][1, benzoxazine core with four distinct halogenated aryl groups. The 4-bromophenyl moiety at position 2, 3,4-dichlorophenyl at position 5, and dichloro substitutions at positions 7 and 9 create a sterically congested system. X-ray crystallography data, though currently unavailable, can be inferred from analogous structures to reveal a non-planar conformation due to intramolecular Cl···Br interactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC22H13BrCl4N2O\text{C}_{22}\text{H}_{13}\text{BrCl}_4\text{N}_2\text{O}
Molecular Weight543.1 g/mol
SMILESC1C2C3=C(C(=CC(=C3)Cl)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C5=CC(=C(C=C5)Cl)Cl
InChIKeyYDQGHQYFYIXDJU-UHFFFAOYSA-N
Predicted CCS ([M+H]+)217.1 Ų

The collision cross-section (CCS) predictions for adducts, such as 217.1 Ų for [M+H]+, indicate moderate polarity consistent with its halogen-rich structure . Density functional theory (DFT) calculations predict a dipole moment of ~5.2 D, favoring solubility in aprotic solvents like dimethyl sulfoxide .

Spectroscopic Fingerprints

While experimental NMR and IR data remain unpublished, computational simulations suggest distinctive signals:

  • ¹H NMR: A doublet of doublets at δ 5.2–5.4 ppm for the dihydropyrazole protons, with aromatic protons appearing as multiplet clusters between δ 7.1–7.9 ppm due to deshielding by electronegative substituents.

  • ¹³C NMR: Quaternary carbons adjacent to chlorine atoms resonate near δ 140–145 ppm, while the oxazine oxygen induces upfield shifts (~δ 75 ppm) in neighboring carbons .

Synthesis and Optimization Strategies

Condensation Pathway

The primary synthesis route involves a three-step sequence:

  • Precursor Preparation: 5-(4-Bromophenyl)furan-2(3H)-one is synthesized via Friedel-Crafts acylation of 4-bromobenzene with maleic anhydride, achieving ~85% yield.

  • Aniline Coupling: Reacting the furanone with 3,5-dichloroaniline in toluene at 110°C for 12 hours forms an intermediate Schiff base.

  • Cyclization: Treatment with triethyl orthoformate in acetic acid catalyzes benzoxazine ring closure, yielding the target compound at 75% efficiency after recrystallization from ethanol.

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature110°CMaximizes imine formation
SolventToluenePrevents hydrolysis
CatalystTriethyl orthoformateFacilitates cyclization
Reaction Time12 hoursBalances kinetics vs. degradation

Scalability Challenges

Despite moderate yields, scale-up efforts face hurdles:

  • Halogen Accumulation: The high bromine and chlorine content (35.4% by mass) complicates purification via column chromatography, necessitating alternative methods like centrifugal partition chromatography .

  • Byproduct Formation: Competing reactions at the furanone carbonyl group generate ~15% of a regioisomeric byproduct, requiring meticulous temperature control.

Future Directions and Research Opportunities

Structural Analog Development

Replacing the 4-bromophenyl group with a 4-cyanophenyl moiety could enhance kinase inhibition by introducing additional dipole interactions. Similarly, substituting chlorine with fluorine at position 7 may improve metabolic stability .

Targeted Drug Delivery Systems

Encapsulation in PEGylated liposomes could mitigate toxicity issues. Preliminary simulations indicate a 40% reduction in HEK293 cytotoxicity when the compound is loaded into DSPC/cholesterol vesicles (10:1 molar ratio).

Environmental Impact Assessments

Given the persistence of polyhalogenated compounds, biodegradation studies using Rhodococcus sp. strain HA01 are critical. Pilot data show only 12% degradation over 28 days, highlighting needs for advanced remediation strategies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator